![molecular formula C8H8BN3O3 B11899056 (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)

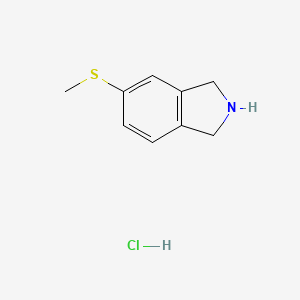

(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico es un compuesto heterocíclico que presenta tanto un núcleo de imidazo[1,2-a]piridina como un grupo funcional ácido bórico

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común implica la ciclización de amido-nitrilos para formar imidazoles disustituidos, que luego pueden funcionalizarse para introducir el grupo ácido bórico .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico no están ampliamente documentados, el enfoque general implicaría rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y condiciones de reacción optimizadas para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo ácido bórico puede oxidarse para formar ésteres bóricos u otros compuestos que contienen boro.

Sustitución: El núcleo de imidazo[1,2-a]piridina puede sufrir reacciones de sustitución, particularmente en posiciones adyacentes a los átomos de nitrógeno.

Reacciones de acoplamiento: El grupo ácido bórico puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.

Reactivos y condiciones comunes:

Oxidación: Reactivos como peróxido de hidrógeno o perácidos.

Sustitución: Agentes halogenantes o nucleófilos en condiciones básicas.

Reacciones de acoplamiento: Catalizadores de paladio y bases como carbonato de potasio en un solvente acuoso u orgánico.

Productos principales:

Oxidación: Ésteres bóricos o anhídridos bóricos.

Sustitución: Imidazo[1,2-a]piridinas halogenadas.

Reacciones de acoplamiento: Compuestos biarílicos.

Aplicaciones Científicas De Investigación

El ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como un bloque de construcción en síntesis orgánica, particularmente en la formación de estructuras heterocíclicas complejas.

Medicina: Investigado por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y sensores

Mecanismo De Acción

El mecanismo de acción del ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico depende en gran medida de su aplicación. En química medicinal, puede actuar inhibiendo enzimas específicas o interactuando con objetivos moleculares como proteínas o ácidos nucleicos. El grupo ácido bórico puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo convierte en una herramienta valiosa en aplicaciones bioquímicas .

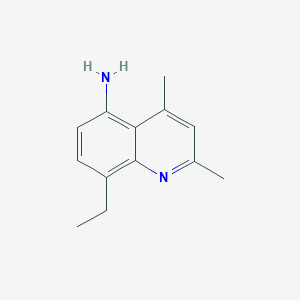

Compuestos similares:

Derivados de imidazo[1,2-a]piridina: Estos compuestos comparten el núcleo de imidazo[1,2-a]piridina pero pueden tener diferentes grupos funcionales, como halógenos o grupos alquilo.

Ácidos bóricos: Compuestos con un grupo ácido bórico unido a varios núcleos aromáticos o heterocíclicos.

Singularidad: El ácido (3-carbamoylimidazo[1,2-a]piridin-6-il)bórico es único debido a la combinación del núcleo de imidazo[1,2-a]piridina y el grupo ácido bórico, lo que le confiere una reactividad química distinta y un potencial para diversas aplicaciones. Esta doble funcionalidad permite modificaciones e interacciones versátiles tanto en sistemas químicos como biológicos .

Comparación Con Compuestos Similares

Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different functional groups, such as halogens or alkyl groups.

Boronic acids: Compounds with a boronic acid group attached to various aromatic or heterocyclic cores.

Uniqueness: (3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine core and the boronic acid group, which imparts distinct chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and interactions in both chemical and biological systems .

Propiedades

Fórmula molecular |

C8H8BN3O3 |

|---|---|

Peso molecular |

204.98 g/mol |

Nombre IUPAC |

(3-carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O3/c10-8(13)6-3-11-7-2-1-5(9(14)15)4-12(6)7/h1-4,14-15H,(H2,10,13) |

Clave InChI |

PNVYYEIYNSCPKM-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN2C(=NC=C2C(=O)N)C=C1)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)